molecular formula C11H15NO5S B1438393 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid CAS No. 1152502-54-9

2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid

Cat. No. B1438393
M. Wt: 273.31 g/mol
InChI Key: JMZXIPFZQVYFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid is a biochemical compound with the molecular formula C11H15NO5S and a molecular weight of 273.31 . It is used for proteomics research . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is [(4-isopropoxyanilino)sulfonyl]acetic acid . The InChI code is 1S/C11H15NO5S/c1-8(2)17-10-5-3-9(4-6-10)12-18(15,16)7-11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 273.31 .

Scientific Research Applications

Fluorescence Binding Studies

Research by Meng et al. (2012) involved the synthesis of p-hydroxycinnamic acid amides, which are chemically related to 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid. These compounds were studied for their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. Such studies are crucial for understanding the binding efficiency and mechanism of similar compounds with biological macromolecules (Meng et al., 2012).

Analytical Studies of Azo Dyes

Mutar and Ali (2021) synthesized derivatives similar to 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid and conducted analytical studies on these azo and diazo dyes. Their research highlighted the importance of understanding the solubility and pH effects of these compounds, which is relevant for their potential use in various industrial and scientific applications (Mutar & Ali, 2021).

Synthesis and Biological Activity

Gein et al. (2019) synthesized compounds structurally related to 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid and tested them for analgesic, anti-inflammatory, and antimicrobial activities. This kind of research demonstrates the potential pharmaceutical applications of these compounds in treating various conditions (Gein et al., 2019).

Antibacterial Activity Evaluation

Kadian, Maste, and Bhat (2012) evaluated the antibacterial activity of compounds structurally similar to 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid. Their research contributes to understanding the potential of these compounds in combating bacterial infections (Kadian et al., 2012).

Synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids

Rudyakova et al. (2006) explored the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, closely related to 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid. This study provides insights into the chemical synthesis methods that can be applied to similar compounds (Rudyakova et al., 2006).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[(4-propan-2-yloxyphenyl)sulfamoyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-8(2)17-10-5-3-9(4-6-10)12-18(15,16)7-11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZXIPFZQVYFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NS(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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